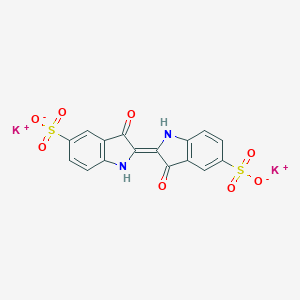
6,8-Dihidroxi-2-metilmercaptopurina
Descripción general
Descripción
6,8-Dihydroxy-2-methylmercaptopurine is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties due to its unique structure, making it relevant for studies in drug development, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
6,8-Dihydroxy-2-methylmercaptopurine has several applications in scientific research, including:
Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents.
Biochemistry: It is used in studies involving enzyme interactions and metabolic pathways.
Molecular Biology: The compound is relevant for research on nucleic acid synthesis and function.
Mecanismo De Acción
Target of Action
6,8-Dihydroxy-2-methylmercaptopurine, a derivative of mercaptopurine, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .
Mode of Action
The compound acts as an analogue of the purine bases adenine and hypoxanthine . It competes with hypoxanthine and guanine for the enzyme HGPRTase and is converted into thioinosinic acid (TIMP) . This interaction inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .
Biochemical Pathways
The compound affects the purine salvage pathway and interferes with nucleic acid synthesis by inhibiting purine metabolism . It is also metabolized by xanthine oxidase (XOD) into 6-thiouric acid (6TUA), which is excreted in urine .
Pharmacokinetics
Mercaptopurine, from which it is derived, has a bioavailability ranging from 5 to 37% . It is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes, which is longer for its active metabolites . The compound is excreted through the kidneys .
Result of Action
The primary result of the action of 6,8-Dihydroxy-2-methylmercaptopurine is the inhibition of nucleic acid synthesis, which leads to cell death . This makes it effective against certain types of leukemia . Its metabolism into 6tua reduces its therapeutic efficacy .
Action Environment
The action, efficacy, and stability of 6,8-Dihydroxy-2-methylmercaptopurine can be influenced by various environmental factors. For instance, individuals with a genetic deficiency in thiopurine S-methyltransferase are at higher risk of side effects . Additionally, the use of allopurinol, a drug used to manage hyperuricemia, can alter the metabolism of the compound to maximize the production of the active metabolite while reducing the hepatotoxic metabolite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity, using industrial reactors and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dihydroxy-2-methylmercaptopurine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: A well-known antineoplastic agent used in the treatment of leukemia.
Thioguanine: Another purine analog with similar applications in cancer therapy.
Uniqueness
6,8-Dihydroxy-2-methylmercaptopurine is unique due to its specific hydroxyl and methylmercapto substitutions on the purine ring, which confer distinct chemical and biological properties compared to other purine analogs.
Propiedades
IUPAC Name |
2-methylsulfanyl-7,9-dihydro-1H-purine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H3,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKHLJAVYVWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281732 | |
| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14443-37-9 | |
| Record name | MLS002638901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















